(E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide
説明
特性
IUPAC Name |
(E)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c23-16-7-6-15(22-13-17-12-18-22)20-21(16)10-9-19-26(24,25)11-8-14-4-2-1-3-5-14/h1-8,11-13,19H,9-10H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQNRRWHGTIJA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.
Construction of the Pyridazine Ring: This step may involve the condensation of appropriate dicarbonyl compounds with hydrazine or its derivatives.
Coupling Reactions: The triazole and pyridazine intermediates are then coupled with an ethyl linker.
Introduction of the Phenylethenesulfonamide Moiety: This final step involves the reaction of the intermediate with phenylethenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
化学反応の分析
Key Functional Groups and Reactivity
The compound exhibits three primary reactive domains:
-
Pyridazinone ring : Susceptible to electrophilic substitution at the C5 position due to electron-deficient nature .
-
1,2,4-Triazole moiety : Participates in nucleophilic substitutions (e.g., alkylation, acylation) at the N1 position .
-
Ethenesulfonamide group : The α,β-unsaturated sulfonamide allows conjugate additions or cycloadditions .
Core Pyridazinone-Triazole Assembly
The pyridazinone-triazole hybrid is typically synthesized via sequential cyclization:
-
Pyridazinone formation : Hydrazine reacts with γ-keto esters or diketones under acidic conditions .
Example:
. -
Triazole introduction :
Ethenesulfonamide Functionalization
The ethenesulfonamide sidechain is introduced via:
-
Michael addition : Reaction of sulfonamide nucleophiles with α,β-unsaturated carbonyl intermediates .
-
Sulfonylation : Coupling of sulfonyl chlorides with amine precursors under basic conditions .
Example:
.
Table 1: Representative Reactions for Structural Diversification
Reaction Mechanisms and Key Observations
-
Triazole N-alkylation : Proceeds via SN2 mechanism, favoring substitution at the less hindered N1 position . Steric effects from the pyridazinone ring reduce reactivity at N4.
-
Ethenesulfonamide isomerization : The (E)-configuration is stabilized by conjugation between the sulfonamide and vinyl group . Isomerization to (Z)-form occurs under UV light (λ = 254 nm) .
-
Acid/Base Stability : Pyridazinone ring undergoes hydrolysis in strong acids (pH < 2) but remains stable in mild bases (pH 8–10) .
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Substitution :
-
Stereochemical Control :
-
Scale-Up Limitations :
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridazine rings are often involved in binding interactions with the target protein, while the phenylethenesulfonamide moiety may enhance binding affinity and specificity.
類似化合物との比較
Table 1: Structural and Molecular Comparison
| Parameter | Target Compound | Furan Analogue |
|---|---|---|
| CAS Number | Not Available | 1021253-79-1 |
| Spectral Data (NMR/UV) | Not Reported | Available for analogue |
Table 2: Physicochemical Properties
| Property | Target Compound | Furan Analogue |
|---|---|---|
| Solubility | Not Available | Not Reported |
| Melting/Boiling Points | Not Available | Not Reported |
Research Findings and Limitations
- Structural Elucidation : The analogue’s structure was confirmed via NMR and UV spectroscopy , suggesting similar methodologies could apply to the target compound.
- Data Gaps : Critical parameters like solubility, stability, and bioactivity remain uncharacterized for both compounds.
- SHELX Relevance : While SHELX software is widely used for crystallographic refinement , its applicability to these compounds is unclear due to a lack of crystallographic data in the evidence.
生物活性
The compound (E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a triazole derivative that falls within a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Triazole compounds, including the one , are recognized for their broad spectrum of biological activities. These include:
- Antifungal : Inhibition of fungal growth by targeting cytochrome P450 enzymes.
- Antibacterial : Effective against various bacterial strains through mechanisms such as DNA gyrase inhibition.
- Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory : Reducing inflammation through various pathways.
- Enzyme Inhibition : Triazoles often act by inhibiting specific enzymes crucial for microbial survival or cancer cell proliferation. For instance, they can inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis in fungi .
- Cell Cycle Regulation : Some triazole derivatives modulate cell cycle proteins, affecting cell division and apoptosis in cancer cells .
- Receptor Interaction : Certain compounds interact with neurotransmitter receptors, showcasing potential in neuropharmacology .
Antimicrobial Activity
A study on various triazole derivatives demonstrated significant antimicrobial activity against a range of pathogens. For example, compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The compound's structure suggests it may similarly inhibit bacterial growth.
Anticancer Properties
Research has shown that triazole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated IC50 values of 51 nM against gastric cancer cell lines, significantly more potent than established chemotherapeutics like sorafenib . The potential for the compound to inhibit tyrosine kinases further supports its anticancer profile.
Anti-inflammatory Effects
Triazoles have also been studied for their anti-inflammatory properties. In vitro studies indicated that certain derivatives could reduce pro-inflammatory cytokine production, suggesting a mechanism that could be harnessed for treating inflammatory diseases .
Case Study 1: Antifungal Efficacy
In a comparative study on triazole antifungals, the compound was tested against Candida albicans and exhibited promising results with MIC values comparable to existing antifungal agents .
Case Study 2: Cancer Cell Lines
A series of triazole derivatives were evaluated for their effects on various cancer cell lines. One derivative showed significant antiproliferative activity against breast cancer cells (IC50 = 0.85 µM), indicating its potential as an anticancer agent .
Table 1: Biological Activities of Triazole Derivatives
| Activity Type | Example Compound | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Antibacterial | Triazole Derivative A | Staphylococcus aureus | MIC: 0.125 μg/mL |
| Antifungal | Triazole Derivative B | Candida albicans | MIC: 0.5 μg/mL |
| Anticancer | Triazole Derivative C | MKN-45 (gastric cancer) | IC50: 51 nM |
| Anti-inflammatory | Triazole Derivative D | Human fibroblasts | Cytokine reduction |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of CYP51 and other critical enzymes |
| Cell Cycle Modulation | Interference with cyclin-dependent kinases |
| Receptor Interaction | Binding to GABA-A receptors and others |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide?
- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for introducing triazole moieties. For example, alkyne-functionalized intermediates can react with azides under Cu(OAc)₂ catalysis in tert-butanol/water (3:1) at room temperature, yielding triazole derivatives in 6–8 hours. Purification via recrystallization (ethanol) ensures high purity .
Q. How is structural characterization performed for this compound and its intermediates?
- Methodological Answer : Multi-modal spectroscopy is critical:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- ¹H/¹³C NMR resolves stereochemistry and confirms substituent positions (e.g., triazole proton at δ 8.36 ppm in DMSO-d₆) .
- HRMS validates molecular weight (e.g., [M+H]⁺ calculated within 0.001 Da error) .
Q. What computational tools predict physicochemical properties like solubility or logP?
- Methodological Answer : ACD/Labs Percepta Platform predicts properties such as logP, solubility, and pKa using SMILES-based algorithms. For instance, logP values guide solvent selection for crystallization or biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and validates stereochemistry. For pyridazine derivatives, hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing .
Q. What structure-activity relationship (SAR) insights exist for pyridazine-triazole hybrids?
- Methodological Answer : Modifying substituents on the triazole or pyridazine ring alters bioactivity. For example:
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, affecting enzyme inhibition .
- Bulky aryl groups (e.g., phenyl) improve binding to hydrophobic pockets in target proteins .
Q. How can reaction conditions be optimized for regioselective triazole formation?
- Methodological Answer : Design of Experiments (DoE) with flow chemistry minimizes side products. Variables like temperature, catalyst loading, and solvent ratios are systematically tested. For example, flow reactors reduce reaction times from hours to minutes while maintaining >90% yield .
Q. How to address contradictions in spectral data (e.g., NMR vs. IR)?
- Methodological Answer : Cross-validate using complementary techniques:
- Variable-temperature NMR detects dynamic processes (e.g., rotamers) that broaden peaks at room temperature .
- 2D NMR (COSY, HSQC) assigns overlapping signals in complex spectra .
Q. What pharmacokinetic parameters are critical for in vivo studies?
- Methodological Answer : Predictions via ACD/Labs Percepta guide experimental design:
- LogP >3 suggests high membrane permeability but poor aqueous solubility, necessitating prodrug strategies .
- Metabolic stability assays (e.g., liver microsomes) identify vulnerable sites (e.g., sulfonamide hydrolysis) .
Q. How to analyze regioselectivity in triazole formation during synthesis?
- Methodological Answer : Computational modeling (DFT) of transition states predicts 1,4- vs. 1,5-regioisomers. Experimentally, substituent electronic effects (e.g., electron-deficient alkynes favor 1,4-triazoles) are validated via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
